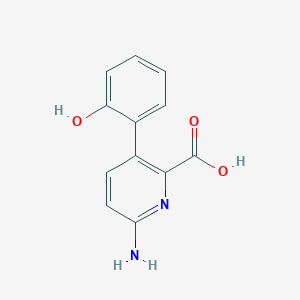
4-(4-Formylphenyl)nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Formylphenyl)nicotinic acid, commonly referred to as 4-FPNA, is an organic compound with a molecular formula of C10H9NO2. It is a white crystalline solid, soluble in water and ethanol, with a melting point of 95-97°C. 4-FPNA is a key intermediate in the synthesis of several compounds, including nicotinic acid and its derivatives, and is also used in the synthesis of pharmaceuticals and agrochemicals.
科学的研究の応用
4-FPNA is a useful compound for research in biochemistry and pharmacology. It is used as a substrate for the enzyme nicotinic acid phosphoribosyltransferase, which is involved in the synthesis of NAD+. It is also used to study the structure and function of nicotinic acid receptors, which are involved in the regulation of lipid metabolism.
作用機序
4-FPNA acts as an agonist of nicotinic acid receptors, which are G-protein coupled receptors found in the liver and other tissues. Activation of these receptors stimulates the production of lipolytic enzymes, which break down fatty acids and triglycerides, leading to increased lipid oxidation and decreased triglyceride production.
Biochemical and Physiological Effects
The activation of nicotinic acid receptors by 4-FPNA leads to a decrease in plasma triglyceride levels, as well as a decrease in free fatty acid levels. This effect is thought to be mediated by the increased production of lipolytic enzymes, which break down triglycerides and free fatty acids. Additionally, 4-FPNA has been shown to reduce levels of low-density lipoprotein cholesterol, which is associated with an increased risk of cardiovascular disease.
実験室実験の利点と制限
The use of 4-FPNA in laboratory experiments has several advantages. It is a relatively inexpensive compound, and is readily available in high purity. Additionally, it is very soluble in water and ethanol, making it easy to work with. On the other hand, there are some limitations to the use of 4-FPNA in experiments. It is a relatively unstable compound, and must be stored in a cool, dark place. Additionally, it is toxic in high doses, and should be handled with care.
将来の方向性
The use of 4-FPNA in research has a wide range of potential applications. It could be used to study the mechanism of action of nicotinic acid receptors, and to develop new drugs that target these receptors. Additionally, 4-FPNA could be used to develop new drugs that target other lipid metabolism pathways, such as the production of bile acids. Finally, 4-FPNA could be used to study the effects of dietary changes on lipid metabolism.
合成法
4-FPNA can be synthesized by several methods, including the reaction of 4-formylbenzaldehyde and nicotinic acid, the reaction of 4-formylbenzyl chloride and nicotinic acid, the reaction of 4-formylbenzoic acid and nicotinic acid, and the reaction of 4-formylbenzoic anhydride and nicotinic acid. All of these methods produce 4-FPNA in high yields, usually greater than 95%.
特性
IUPAC Name |
4-(4-formylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-8-9-1-3-10(4-2-9)11-5-6-14-7-12(11)13(16)17/h1-8H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRXQCVQBADXSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=C(C=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692436 |
Source


|
| Record name | 4-(4-Formylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Formylphenyl)nicotinic acid | |
CAS RN |
1261982-65-3 |
Source


|
| Record name | 4-(4-Formylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














